Dicyclopentanyl Methacrylate, (stabilized with MEHQ)
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Overview
Description
Dicyclopentanyl Methacrylate, stabilized with monomethyl ether hydroquinone (MEHQ), is a chemical compound with the molecular formula C14H20O2. It is a colorless to almost colorless clear liquid with a molecular weight of 220.31 g/mol . This compound is primarily used in the production of polymers and copolymers due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentanyl Methacrylate can be synthesized through the addition reaction between methacrylic acid and dicyclopentadiene. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Dicyclopentanyl Methacrylate involves the use of large-scale reactors where methacrylic acid and dicyclopentadiene are combined in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dicyclopentanyl Methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Substitution Reactions: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Polymerization: The major products are polymers and copolymers with varying properties depending on the comonomers used.
Substitution Reactions: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Dicyclopentanyl Methacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various polymers and copolymers with unique properties.
Biology: It is used in the development of biocompatible materials for medical applications.
Medicine: It is used in the production of drug delivery systems and other medical devices.
Mechanism of Action
The mechanism of action of Dicyclopentanyl Methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the production of high-performance materials with enhanced mechanical and chemical properties. The molecular targets and pathways involved in its action are primarily related to its reactivity with other monomers and initiators during the polymerization process .
Comparison with Similar Compounds
Similar Compounds
- Isobornyl Methacrylate
- Triethylene Glycol Dimethacrylate
- Ethylene Dimethacrylate
Uniqueness
Dicyclopentanyl Methacrylate is unique due to its ability to form highly cross-linked polymers with excellent chemical resistance and mechanical properties. Compared to similar compounds, it offers superior performance in applications requiring high durability and stability .
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
[(1S,7R)-4-tricyclo[5.2.1.02,6]decanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-11-6-12-9-3-4-10(5-9)13(12)7-11/h9-13H,1,3-7H2,2H3/t9-,10+,11?,12?,13? |
InChI Key |
KFVLPEIMNOGRJP-DBMHSUKLSA-N |
Isomeric SMILES |
CC(=C)C(=O)OC1CC2[C@@H]3CC[C@@H](C3)C2C1 |
Canonical SMILES |
CC(=C)C(=O)OC1CC2C3CCC(C3)C2C1 |
Origin of Product |
United States |
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